molecular formula C25H29N3O6 B5401080 (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione

Cat. No.: B5401080
M. Wt: 467.5 g/mol
InChI Key: GXHCGXXGUDBBFZ-XTQSDGFTSA-N
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Description

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, a nitrophenyl group, and a propoxyphenyl group

Preparation Methods

The synthesis of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylamino Group: This step may involve the use of dimethylamine in the presence of a suitable catalyst.

    Attachment of the Propoxyphenyl Group: This can be done through a substitution reaction using a propoxyphenyl halide.

    Addition of the Nitrophenyl Group: This step may involve a nitration reaction using nitric acid or a similar reagent.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic effects and its mechanism of action in biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6/c1-4-15-34-20-11-9-17(10-12-20)23(29)21-22(18-7-5-8-19(16-18)28(32)33)27(25(31)24(21)30)14-6-13-26(2)3/h5,7-12,16,22,29H,4,6,13-15H2,1-3H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHCGXXGUDBBFZ-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)[N+](=O)[O-])/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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